5-Methyl-4-nitrothiophene-2-carboxamide: A Technical Guide on Safety Profiling, Cytotoxicity, and Mechanistic Bioactivation
5-Methyl-4-nitrothiophene-2-carboxamide: A Technical Guide on Safety Profiling, Cytotoxicity, and Mechanistic Bioactivation
Executive Summary
In the landscape of drug discovery, nitroaromatic compounds represent a paradoxical frontier. They are highly prized for their potent antimicrobial and antitubercular properties, yet they are frequently plagued by off-target mammalian cytotoxicity. 5-Methyl-4-nitrothiophene-2-carboxamide (CAS: 36050-10-9) is a prime example of this chemical dichotomy. As a Senior Application Scientist, I approach this compound not merely as a chemical entity, but as a dynamic redox system.
This whitepaper provides an in-depth analysis of the Safety Data Sheet (SDS) parameters, the fundamental causality behind its cytotoxic mechanisms, and a self-validating experimental framework for evaluating its biological liabilities.
Physicochemical Profiling and SDS Integration
Before deploying 5-Methyl-4-nitrothiophene-2-carboxamide in any biological assay, it is critical to understand its baseline hazard profile. The presence of the electron-withdrawing nitro group on the thiophene ring makes this molecule highly reactive under specific biological conditions[1].
According to standardized chemical safety databases, this compound carries specific hazard classifications that necessitate stringent laboratory controls[1].
Quantitative Safety and Chemical Data
| Parameter | Specification / Value |
| Chemical Name | 5-Methyl-4-nitrothiophene-2-carboxamide |
| CAS Registry Number | 36050-10-9 |
| Molecular Formula | C₆H₆N₂O₃S |
| Molecular Weight | 186.19 g/mol |
| Hazard Classifications | Acute Tox. 4 (Oral, Dermal, Inhalation)[1] |
| Specific Organ Toxicity | STOT SE (Single Exposure)[1] |
| Handling Requirements | Fume hood, nitrile gloves, safety goggles |
Expert Insight: The "Acute Tox. 4" and "STOT SE" designations are not arbitrary; they are direct macroscopic manifestations of the molecule's microscopic mechanism of action. The nitro group acts as an electron sink, which can interfere with cellular respiration and induce localized oxidative damage upon exposure[2].
The Causality of Cytotoxicity: The Nitrothiophene Paradigm
To understand the cytotoxicity of 5-Methyl-4-nitrothiophene-2-carboxamide, we must look beyond basic viability assays and examine its redox potential . Nitrothiophenes act as prodrugs that require enzymatic bioactivation[3]. The divergence between therapeutic efficacy and mammalian toxicity lies in which enzymes perform this activation.
Bacterial Bioactivation (The Therapeutic Target)
In target pathogens like Mycobacterium tuberculosis, nitrothiophenes are specifically reduced by F420-dependent nitroreductases (such as Ddn)[3]. This reduction pathway efficiently strips the nitro group, leading to the release of reactive nitrogen species, including Nitric Oxide (NO)[3]. The sudden burst of NO nonspecifically damages bacterial DNA, lipids, and proteins, leading to rapid bactericidal activity[3][4].
Mammalian Cytotoxicity (The Off-Target Liability)
Mammalian cells lack F420-dependent enzymes. However, they possess ubiquitous flavoenzymes, such as NADPH:cytochrome P-450 reductase (P-450R)[2]. These mammalian enzymes perform a single-electron reduction of the nitroaromatic compound, creating an unstable nitro radical anion[2].
In the presence of molecular oxygen, this radical anion rapidly donates its extra electron to O₂, generating superoxide (O₂•⁻) and regenerating the parent 5-Methyl-4-nitrothiophene-2-carboxamide. This process, known as futile redox cycling , continuously depletes the cell's NADPH reserves while flooding the cytosol with Reactive Oxygen Species (ROS), ultimately triggering oxidative stress, membrane potential perturbation, and apoptotic cell death[2][5].
Bioreductive activation pathways of nitrothiophenes in bacterial vs. mammalian cells.
Self-Validating Experimental Workflows
When testing redox-active compounds like 5-Methyl-4-nitrothiophene-2-carboxamide, standard colorimetric assays (like MTT) are fundamentally flawed. The nitro radical anions generated during mammalian metabolism can artificially reduce tetrazolium dyes, leading to false-positive viability signals.
To ensure scientific integrity, we must utilize a self-validating orthogonal workflow that measures viability through independent biological mechanisms (e.g., metabolic reduction vs. ATP quantification).
Protocol: Orthogonal Assessment of Cytotoxicity and ROS Generation
Objective: To accurately quantify the mammalian IC₅₀ of 5-Methyl-4-nitrothiophene-2-carboxamide while mapping early-stage ROS generation.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Harvest HepG2 (hepatocellular carcinoma) cells and seed at a density of 1 × 10⁴ cells/well in two separate 96-well opaque-walled plates (Plate A and Plate B).
-
Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell adhesion.
-
-
Compound Preparation & Dosing:
-
Dissolve 5-Methyl-4-nitrothiophene-2-carboxamide in anhydrous DMSO to yield a 10 mM stock.
-
Perform serial dilutions in complete media to achieve final assay concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration remains constant at ≤0.5% across all wells to prevent solvent toxicity.
-
Dose the cells and include a vehicle control (0.5% DMSO) and a positive control (e.g., 10 µM Doxorubicin).
-
-
Early ROS Quantification (4 Hours Post-Dose):
-
To Plate A, add 10 µM of H₂DCFDA (a ROS-sensitive fluorescent probe) 4 hours post-treatment.
-
Incubate for 30 minutes in the dark.
-
Read fluorescence at Ex/Em = 485/535 nm. A dose-dependent spike in fluorescence confirms the initiation of futile redox cycling.
-
-
Orthogonal Viability Assessment (48 Hours Post-Dose):
-
Plate A (Metabolic Assessment): Wash out the DCFDA probe, add Resazurin (Alamar Blue) reagent, and incubate for 2 hours. Measure fluorescence (Ex/Em = 560/590 nm).
-
Plate B (ATP Quantification): Add CellTiter-Glo® Luminescent Cell Viability Assay reagent directly to the wells. Place on an orbital shaker for 10 minutes to induce cell lysis and stabilize the luminescent signal. Measure total luminescence.
-
-
Data Synthesis & Validation:
-
Calculate the IC₅₀ values from both Plate A and Plate B.
-
Validation Check: If the IC₅₀ derived from Resazurin is significantly higher than the IC₅₀ derived from ATP quantification, it indicates that the nitrothiophene is causing redox interference. The ATP data should be treated as the authoritative cytotoxicity metric.
-
Self-validating high-throughput workflow for assessing mammalian cytotoxicity and ROS.
Strategic Mitigation in Drug Development
If 5-Methyl-4-nitrothiophene-2-carboxamide is to be utilized as a scaffold for drug development, medicinal chemists must actively engineer away its mammalian cytotoxicity. The goal is to modulate the one-electron reduction potential of the molecule.
By introducing electron-donating groups to the thiophene ring, researchers can make the single-electron reduction by mammalian P-450R thermodynamically unfavorable, while keeping the reduction potential within the acceptable window for bacterial F420-dependent nitroreductases[2][3]. Furthermore, ensuring the molecule is not a substrate for bacterial AcrAB-TolC efflux pumps is vital for maintaining broad-spectrum efficacy[5].
Through rigorous SDS compliance, a deep understanding of redox causality, and self-validating assay design, researchers can safely harness the potent chemistry of nitrothiophenes while systematically designing out their toxicological flaws.
References
- Mechanism of Action of 5-Nitrothiophenes against Mycobacterium tuberculosis Antimicrobial Agents and Chemotherapy - ASM Journals
- Enzymatic Redox Properties and Cytotoxicity of Irreversible Nitroaromatic Thioredoxin Reductase Inhibitors in Mammalian Cells MDPI
- IITR00803: a benzoxazole-nitrothiophene small molecule with broad-spectrum antibacterial potential PMC - NIH
- 5-methyl-4-nitrothiophene-2-carboxamide — Chemical Substance Inform
